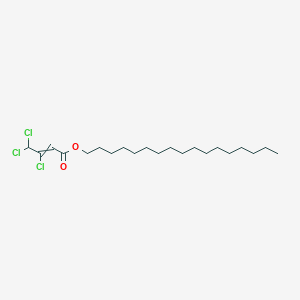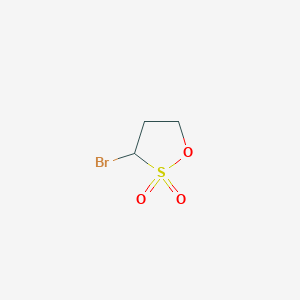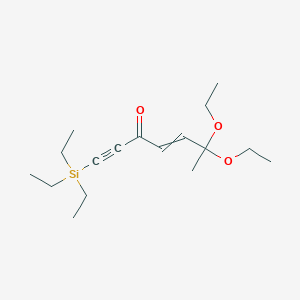
6,6-Diethoxy-1-(triethylsilyl)hept-4-EN-1-YN-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Diethoxy-1-(triethylsilyl)hept-4-EN-1-YN-3-one is an organosilicon compound with a unique structure that includes both ethoxy and triethylsilyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
The synthesis of 6,6-Diethoxy-1-(triethylsilyl)hept-4-EN-1-YN-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of hept-4-EN-1-YN-3-one as a starting material, which is then reacted with diethoxy and triethylsilyl reagents under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6,6-Diethoxy-1-(triethylsilyl)hept-4-EN-1-YN-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy and triethylsilyl groups can be substituted under appropriate conditions, often using nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,6-Diethoxy-1-(triethylsilyl)hept-4-EN-1-YN-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research may investigate its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6,6-Diethoxy-1-(triethylsilyl)hept-4-EN-1-YN-3-one involves its interaction with various molecular targets. The ethoxy and triethylsilyl groups can participate in reactions that modify the compound’s structure, leading to different effects. The pathways involved depend on the specific reactions and conditions applied.
Comparison with Similar Compounds
Similar compounds to 6,6-Diethoxy-1-(triethylsilyl)hept-4-EN-1-YN-3-one include:
6,6-Dimethyl-3-(trimethylsilyl)cyclohex-2-en-1-one: This compound has a similar structure but with different substituents.
Hept-1-en-4,6-diyne: Another compound with a similar backbone but different functional groups. The uniqueness of this compound lies in its specific combination of ethoxy and triethylsilyl groups, which confer distinct reactivity and applications.
Properties
CAS No. |
676557-50-9 |
|---|---|
Molecular Formula |
C17H30O3Si |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
6,6-diethoxy-1-triethylsilylhept-4-en-1-yn-3-one |
InChI |
InChI=1S/C17H30O3Si/c1-7-19-17(6,20-8-2)14-12-16(18)13-15-21(9-3,10-4)11-5/h12,14H,7-11H2,1-6H3 |
InChI Key |
URBGCJXRKMEFKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C=CC(=O)C#C[Si](CC)(CC)CC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


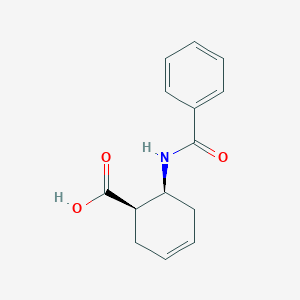
![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12520135.png)
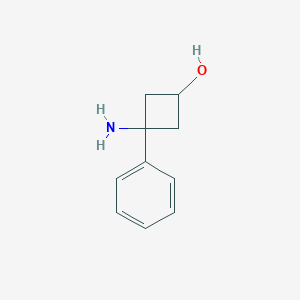
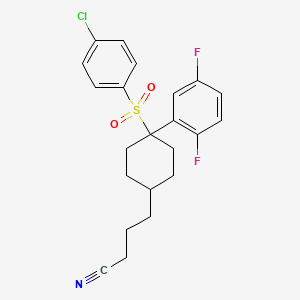

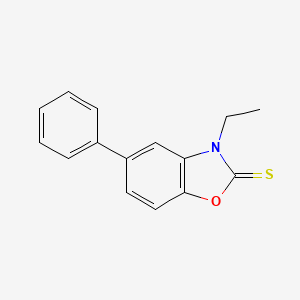
![2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid](/img/structure/B12520157.png)
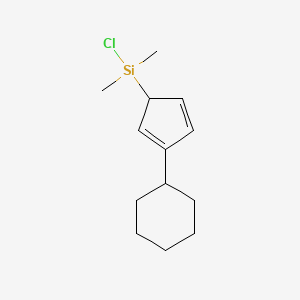
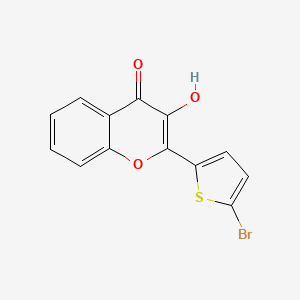
![4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole](/img/structure/B12520181.png)

![1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene](/img/structure/B12520188.png)
